molecular formula C6H6F3N3 B3399062 N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 1036455-18-1

N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No.: B3399062
CAS No.: 1036455-18-1
M. Wt: 177.13 g/mol
InChI Key: JPLFJQFRGPPULJ-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)pyrimidin-2-amine (CAS 1036455-18-1) is a valuable pyrimidine amine derivative with the molecular formula C6H6F3N3 and a molecular weight of 177.13. This compound features a pyrimidine ring, a key scaffold in medicinal chemistry, directly linked to a 2,2,2-trifluoroethylamine group. The presence of the trifluoromethyl (CF3) group is of significant interest, as it is known to profoundly influence the properties of organic molecules by enhancing their metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug design . This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecules containing a trifluoromethyl group. The reactivity of the pyrimidine ring and the amine functional group allows for further derivatization. For instance, its boronic ester pinacol ester derivative, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS 1218789-32-2), is available and is highly useful in Suzuki-Miyaura cross-coupling reactions to form biaryl systems, a crucial reaction in the synthesis of pharmaceuticals and agrochemicals . Pyrimidine amines, as a class, are recognized for their broad spectrum of biological activities. Research into similar structures has demonstrated considerable antimicrobial and anti-inflammatory properties . Furthermore, the trifluoroethylamine moiety is a key synthon in the development of advanced pharmaceutical candidates, such as N-2,2,2-trifluoroethylisatin ketimines, which are used in asymmetric synthesis to create complex spirooxindole structures with potential bioactivity . This reagent is provided for research applications only, including use as a reference standard, a reactant in novel synthetic pathways, and a core structure for developing new active compounds in medicinal and agrochemical discovery. It is supplied with batch-specific analytical data to ensure quality and consistency in your research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-12-5-10-2-1-3-11-5/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFJQFRGPPULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways of N 2,2,2 Trifluoroethyl Pyrimidin 2 Amine Analogs

Mechanistic Studies of C-H Activation and Intermolecular Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of N-substituted pyrimidine (B1678525) analogs, transition metal-catalyzed C-H activation and intermolecular coupling reactions are pivotal for creating diverse derivatives.

Rhodium(III)-catalyzed C-H activation is a well-established method for the functionalization of N-heterocycles. nih.gov For analogs of N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, the pyrimidine ring can act as a directing group, facilitating the activation of specific C-H bonds. A plausible catalytic cycle for a Rh(III)-catalyzed ortho-alkylation of a phenoxy substrate bearing a pyrimidine directing group begins with the coordination of the pyrimidine nitrogen to the Rh(III) catalyst. acs.org This is followed by the cleavage of an ortho C-H bond to form a six-membered rhodacycle intermediate. acs.org Subsequent coordination of a diazo compound to the rhodium center, followed by the elimination of dinitrogen, generates a metal-carbenoid intermediate. acs.org Migratory insertion of the carbenoid into the Rh-C bond and subsequent steps lead to the alkylated product. acs.org

Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in the synthesis of N-aryl pyrimidin-2-amine derivatives. nih.gov These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.govacs.org The choice of ligands, such as xantphos, is crucial for the efficiency of these coupling reactions. nih.gov

Mechanistic Steps in Rh(III)-Catalyzed C-H Activation
StepDescriptionKey Intermediate
1Coordination of pyrimidine nitrogen to Rh(III) catalyst.Pyrimidine-Rh(III) complex
2Ortho C-H bond cleavage.Rhodacycle intermediate
3Coordination of diazo compound and N2 elimination.Metal-carbenoid intermediate
4Migratory insertion and product formation.Alkylated product-Rh(III) complex

Investigation of Trifluoromethyl-Containing Ylide Intermediates

Trifluoromethyl-containing ylides are highly reactive intermediates that play a significant role in the synthesis of fluorinated heterocycles. acs.org These ylides can be generated from various precursors, such as phosphonium (B103445) or sulfonium (B1226848) salts. acs.org The reactivity of these intermediates is influenced by the nature of the heteroatom (e.g., phosphorus, sulfur) and the substituents. acs.org

In the context of synthesizing analogs of this compound, trifluoromethyl-containing ylides can participate in annulation reactions. For instance, the reaction of N-azolo imines with sulfoxonium ylides under rhodium catalysis can lead to the formation of azolopyrimidines. nih.gov The proposed mechanism involves the formation of a rhodium-carbene intermediate from the ylide, which then undergoes further reaction with the imine. nih.gov

The generation of fluorinated ylides from precursors like (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) has been well-documented. acs.org PDFA can serve as both a mild ylide (Ph3P+CF2–) source and a difluorocarbene precursor. acs.org The trifluoromethyl group's strong electron-withdrawing nature significantly influences the stability and reactivity of these ylide intermediates, making them valuable reagents for introducing fluorine into heterocyclic scaffolds. researchgate.net

Generation and Reactivity of Trifluoromethyl-Containing Ylides
Ylide TypePrecursorKey Reaction TypeResulting Heterocycle
Phosphonium YlidePhosphonium SaltsWittig-type reactionsFluorinated alkenes
Sulfoxonium YlideSulfoxonium SaltsAnnulation with iminesAzolopyrimidines
DifluorocarbenePDFACycloadditionsDifluorocyclopropanes

Proposed Cycloaddition Mechanisms for Fluorinated Heterocycles

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and often stereocontrolled route to complex ring systems. For the synthesis of fluorinated pyrimidines and related heterocycles, both [3+2] and [4+2] cycloadditions are of significant interest.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered rings. uchicago.edu In the synthesis of fluorinated heterocycles, this can involve the reaction of a 1,3-dipole with a fluorinated dipolarophile. For example, the reaction of nitrones with fluorinated alkenes can yield fluorinated isoxazolidines. nih.gov The regioselectivity of these reactions is often explained by molecular electron density theory. tandfonline.com A base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been developed to synthesize 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org

[4+2] cycloadditions, or Diels-Alder reactions, are classic methods for forming six-membered rings. rsc.org Inverse-electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are particularly relevant for the synthesis of pyrimidines. mdpi.com For instance, 2-trifluoromethyl-1,3-diazabutadienes can undergo cyclization to form 2-trifluoromethylpyrimidines. mdpi.com A proposed mechanism for the formation of a pyrimido[1,2-b]indazole skeleton involves a [4+2] cycloaddition between two imine intermediates, followed by an elimination reaction. acs.org

Cycloaddition Reactions in Fluorinated Heterocycle Synthesis
Cycloaddition TypeReactantsProposed IntermediateProduct
[3+2]N-aminopyridinium salt and gem-difluorostyreneYlide2-Fluorinated pyrazolo[1,5-a]pyridine (B1195680) rsc.org
[4+2]2-Trifluoromethyl-1,3-diazabutadiene-2-Trifluoromethylpyrimidine mdpi.com
[4+2]Imine and imine tautomerCycloadductPyrimido[1,2-b]indazole skeleton acs.org

Structure Activity Relationship Sar and Design Principles for N 2,2,2 Trifluoroethyl Pyrimidin 2 Amine Derivatives

Impact of the Trifluoroethyl Group on Molecular Recognition and Ligand Efficiency

The trifluoroethyl group plays a multifaceted role in how a molecule interacts with its biological target. This is largely attributable to the properties of the trifluoromethyl (-CF3) moiety.

Steric and Electronic Influence : The trifluoromethyl group is significantly larger and more sterically demanding than a simple methyl group. mdpi.com Furthermore, due to the high electronegativity of fluorine atoms, the -CF3 group acts as a potent electron-withdrawing substituent. mdpi.com This electronic pull alters the charge distribution across the pyrimidine (B1678525) ring, which can enhance non-covalent interactions such as hydrogen bonds and electrostatic attractions with amino acid residues in a protein's binding pocket. mdpi.com

Hydrophobic Interactions : The trifluoroethyl group contributes to the molecule's hydrophobicity, promoting favorable interactions with nonpolar, hydrophobic pockets within a target protein. nih.govresearchgate.net These hydrophobic interactions are crucial for stable ligand binding and can significantly increase the affinity of the compound for its target. libretexts.org

Ligand Efficiency : Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size (number of heavy atoms). The introduction of a trifluoroethyl group adds to the molecular weight; therefore, for the LE to be favorable, the corresponding increase in binding affinity must be substantial. The enhanced hydrophobic and electrostatic interactions conferred by this group often lead to a significant gain in affinity, justifying its inclusion and resulting in high ligand efficiency for well-designed derivatives.

Table 1: Contribution of the Trifluoroethyl Group to Molecular Interactions


Property of Trifluoroethyl GroupEffect on Molecular InteractionImpact on Drug Design
Strong Electron-Withdrawing NatureEnhances hydrogen bonding and electrostatic interactions with target residues.Improves binding affinity and selectivity.
Increased Size/Steric BulkCan lead to better shape complementarity within the binding pocket.Enhances binding affinity through improved van der Waals contacts.
HydrophobicityPromotes interactions with nonpolar regions of the target protein. nih.govIncreases potency by stabilizing the ligand-protein complex.
Metabolic StabilityThe carbon-fluorine bond is very strong and resistant to metabolic breakdown. Improves the pharmacokinetic profile of the compound.

Substituent Effects on Biological Activity and Binding Affinity

The ability of a drug molecule to cross cellular membranes is paramount to its biological activity, and this is heavily influenced by its lipophilicity.

The trifluoromethyl group is a key modulator of this property. It significantly increases the lipophilicity of a molecule, a characteristic quantified by the octanol-water partition coefficient (logP). soton.ac.uk This enhanced lipophilicity generally correlates with improved partitioning into lipid bilayers, thereby facilitating membrane permeability. soton.ac.ukresearchgate.net Fluorination is a widely used strategy in drug discovery to fine-tune logP values, balancing permeability with aqueous solubility to achieve an optimal pharmacokinetic profile. soton.ac.ukacs.org The increased lipophilicity from the trifluoromethyl group helps drug candidates to efficiently cross biological barriers and reach their intended site of action. mdpi.com

Table 2: Calculated Physicochemical Properties of Pyrimidine Amines


CompoundMolecular FormulaPredicted LogP*Effect of Substitution
Pyrimidin-2-amineC₄H₅N₃-0.35Baseline
N-ethylpyrimidin-2-amineC₆H₉N₃0.45Increased lipophilicity with ethyl group.
N-(2,2,2-trifluoroethyl)pyrimidin-2-amineC₆H₆F₃N₃1.12Significantly increased lipophilicity due to the trifluoroethyl group.

Note: Predicted LogP values are estimations and can vary based on the algorithm used. The trend, however, remains consistent.

Introducing additional halogen atoms (F, Cl, Br, I) or other electronegative groups onto the pyrimidine scaffold of this compound can further refine its interaction with a biological target.

Halogen Bonding : Halogen atoms can participate in halogen bonds, which are highly directional, non-covalent interactions with electron-rich atoms like oxygen or with aromatic rings in the target protein. nih.govnih.govThe strength of these bonds typically increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.govmdpi.comThis interaction can be exploited to enhance binding affinity and even modulate the residence time of an inhibitor on its target. nih.gov

Electronic Modulation : As electronegative substituents, halogens withdraw electron density from the pyrimidine ring. This modulation of the ring's electronic properties can influence its ability to form other crucial interactions, such as hydrogen bonds, with the target. researchgate.netThe strategic placement of halogens can therefore fine-tune the binding profile of the entire molecule. nih.gov

Table 3: General Influence of Halogen Substituents on Binding Interactions


HalogenSize (van der Waals radius, Å)Electronegativity (Pauling Scale)Potential for Halogen BondingGeneral Impact on Binding Affinity
Fluorine (F)1.473.98WeakCan form strong hydrogen bonds but weak halogen bonds.
Chlorine (Cl)1.753.16ModerateCan form effective halogen bonds and alter electronic profile. mdpi.com
Bromine (Br)1.852.96StrongOften provides a good balance of size and polarizability for strong interactions. acs.org
Iodine (I)1.982.66Very StrongForms the strongest halogen bonds, significantly enhancing affinity and residence time. [1, 16]

Positional Isomerism and Stereochemical Considerations in Pyrimidine Scaffolds

The precise arrangement of atoms in three-dimensional space is critical for a molecule's biological function.

Positional Isomerism : The location of substituents on the pyrimidine ring profoundly impacts activity. mdpi.comnih.govFor instance, moving a substituent from the 4-position to the 5-position can drastically alter the molecule's shape and electronic properties, leading to different interactions with the target. In studies of various substituted pyrimidines, it has been shown that a substituent's position (e.g., ortho, meta, or para on an attached phenyl ring) is a key determinant of biological effect, with one isomer often being significantly more active than others. acs.orgThe design of this compound derivatives must carefully consider where additional functional groups are placed on the pyrimidine core to ensure optimal engagement with the target. researchgate.netnih.gov

Stereochemistry : While this compound is achiral, the introduction of chiral centers in its derivatives necessitates stereochemical control. Biological systems are chiral, and as a result, different enantiomers or diastereomers of a drug can have vastly different potencies and pharmacological profiles. researchgate.netnih.govijpsr.comOne stereoisomer may fit perfectly into a binding site, while its mirror image may not bind at all or may even bind to a different target. nih.govTherefore, synthesizing and testing stereochemically pure compounds is essential in drug development to isolate the most active isomer and understand its specific interactions. researchgate.netnih.gov

Structure-Property Relationships (SPR) in Compound Optimization

Modifying the Pyrimidine Core : Introducing small alkyl or halogen groups at positions 4, 5, or 6 to probe for additional beneficial interactions or to block metabolic hotspots. acs.org* Varying Amine Substituents : Replacing or modifying the trifluoroethyl group or adding substituents to other positions to fine-tune lipophilicity and potency. nih.gov* Balancing Potency and Physicochemical Properties : The goal is to create a molecule that is not only potent but also has good solubility, metabolic stability, and permeability. The trifluoromethyl group itself is a valuable tool in this regard, as it often enhances metabolic stability. mdpi.com

Table 4: Example of a Structure-Property Relationship Study for Pyrazolo[1,5-a]pyrimidine (B1248293) Kinase Inhibitors


Compound IDKey Structural FeatureIC₅₀ (nM)*Significance
d1Initial pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold49Potent starting point, but with noted cytotoxicity. nih.gov
b2Variation on the initial scaffold79Maintained potency but still showed cytotoxicity. nih.gov
c24Scaffold-hopped to a pyrazolo[1,5-a]pyrimidine core with optimized substitutions2Showed a 25-fold increase in potency over d1 and reduced cytotoxicity, demonstrating successful optimization. nih.gov
AlogliptinMarketed drug (reference compound)4The optimized compound c24 showed 2-fold greater potency than the reference drug. nih.gov

IC₅₀ values are against the DPP-4 enzyme. This table illustrates how systematic structural changes can lead to significant improvements in both potency and safety profile. nih.gov

Biological Activities and Mechanistic Investigations Non Clinical Focus of N 2,2,2 Trifluoroethyl Pyrimidin 2 Amine Analogs

Enzyme and Receptor Modulation Studies

Analogs of N-(2,2,2-trifluoroethyl)pyrimidin-2-amine have been extensively studied for their potential to inhibit or antagonize various protein targets, demonstrating their utility as chemical probes and potential starting points for therapeutic development.

Kinase Inhibition Profiles

The aminopyrimidine scaffold is a well-established hinge-binding motif for a multitude of protein kinases, which are crucial regulators of cellular processes. nih.govbiorxiv.org Consequently, many kinase inhibitors, including eight FDA-approved drugs, utilize a pyrimidine (B1678525) core to interact with the conserved hinge region of the kinase ATP-binding site. nih.gov Analogs of this compound have been designed and evaluated as inhibitors of several kinase families.

Research has shown that 2-aminopyrimidine-based macrocycles can act as potent dual inhibitors of EPH receptor A2 (EPHA2) and Cyclin G-associated kinase (GAK). biorxiv.org A structure-guided optimization process of a promiscuous macrocyclic inhibitor led to the development of more selective compounds. biorxiv.org Similarly, sulfonamide-containing purine (B94841) derivatives, which share the pyrimidine core, have been synthesized as potential serine-threonine kinase inhibitors. nih.gov For instance, the compound 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide was found to be equipotent with a previously studied analog, O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine, exhibiting an IC₅₀ of 0.21 µM against human cyclin-dependent kinase 2 (CDK2). nih.gov

Furthermore, various pyrimidine derivatives have demonstrated potent inhibition of Aurora kinases (AURK) and Polo-like kinases (PLK), which are key players in cell division. mdpi.com

Compound/Analog ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference
3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamideCDK20.21 µM nih.gov
N-trisubstituted pyrimidines (e.g., 38j)AURKA0.0071 µM mdpi.com
Nitroxide-labelled pyrimidines (e.g., 41l)AURKB0.0028 µM mdpi.com
N-trisubstituted pyrimidines (e.g., 45a)PLK11.8 nM mdpi.com
2-aminopyrimidine-based macrocyclesEPHA2/GAKPotent dual inhibition biorxiv.org

Adenosine (B11128) A2A Receptor Antagonism

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor primarily expressed in the brain that has emerged as a significant target for various neurological conditions. nih.govwikipedia.org Antagonists of this receptor are of particular interest. Several classes of pyrimidine analogs have been developed and identified as potent and selective A2AR antagonists.

One such class includes 4-arylthieno[3,2-d]pyrimidines. researchgate.net Structure-activity relationship (SAR) studies on this scaffold revealed that small lipophilic groups at the C-2 position, such as ethyl or dimethylamino, coupled with a 2-thiazolyl group at the C-4 position, resulted in compounds with high potency and selectivity for the A2A receptor over the A1 subtype. researchgate.net Another related series, pyrazolo[3,4-d]pyrimidines, also yielded highly potent A2A antagonists. For example, the 2,6-difluorophenyl analogue 45 from a series of 6-arylpurines (a pyrimidine derivative) showed an A2A receptor binding affinity (Ki) of 3 nM with significant selectivity over the A1 receptor (Ki = 612 nM). researchgate.net These compounds have shown promising activity in non-clinical models of Parkinson's disease. researchgate.netresearchgate.net

Compound/Analog ClassA2A Receptor Binding Affinity (Ki)A1 Receptor Binding Affinity (Ki)Reference
4-(2-Thiazolyl)thieno[3,2-d]pyrimidine with C-2 ethyl substituentPotent and selective- researchgate.net
4-(2-Thiazolyl)thieno[3,2-d]pyrimidine with C-2 dimethylamino substituentPotent and selective- researchgate.net
6-Arylpurine analog 45 (2,6-difluorophenyl)3 nM612 nM researchgate.net

Tubulin Modulation Mechanisms (e.g., polymerization promotion, vinca (B1221190) binding inhibition)

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis and other cellular functions, making them a key target in oncology. nih.govresearchgate.net Agents that interfere with microtubule dynamics can be broadly classified as stabilizers or destabilizers (inhibitors of polymerization). nih.gov Analogs of this compound, particularly those based on the quinazoline (B50416) (benzopyrimidine) scaffold, have been identified as tubulin polymerization inhibitors.

A series of N-aryl-2-trifluoromethylquinazoline-4-amine derivatives were found to inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site on tubulin. researchgate.net This action disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in leukemia cells. researchgate.net Compounds such as 15d , 15h , and 15i from this series showed particularly strong growth inhibitory activity against leukemia cell lines. researchgate.net Another example is the pyridine-pyrimidine amide, D4-9-31, which demonstrated strong efficacy in paclitaxel-resistant breast cancer cells. nih.gov

Compound/Analog ClassMechanism of ActionBinding SiteReference
N-aryl-2-trifluoromethylquinazoline-4-aminesInhibition of tubulin polymerizationColchicine site researchgate.net
Podophyllotoxin-NSAID conjugatesDepolymerization of tubulinNot specified nih.gov
Pyridine-pyrimidine amide (D4-9-31)Microtubule disruptionNot specified nih.gov

Inhibition of Neutral Sphingomyelinase

Neutral sphingomyelinase 2 (nSMase2), also known as sphingomyelin (B164518) phosphodiesterase 3 (SMPD3), is an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. nih.gov This process is critical for the biogenesis of exosomes, and nSMase2 has become a therapeutic target for various diseases. nih.govnih.gov

Recent studies have explored pyrimidine-based scaffolds as nSMase2 inhibitors. Specifically, the pyrazolo[1,5-a]pyrimidin-3-amine ring was investigated as a novel scaffold. nih.govresearchgate.net A screening effort identified larotrectinib, which contains a pyrazolo[1,5-a]pyrimidine (B1248293) ring, as a low micromolar inhibitor of nSMase2. nih.gov This led to the synthesis of a series of analogs, with several compounds showing inhibitory potency superior to the widely used inhibitor PDDC. nih.gov Among these, N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine (11j) was identified as a potent, metabolically stable, and orally available inhibitor with a favorable brain-to-plasma ratio, highlighting the potential of this pyrimidine-based scaffold for nSMase2 inhibition. nih.gov

Antiparasitic Activities (In vitro and In vivo Non-Human Models)

The development of new therapeutic options for parasitic diseases like human African trypanosomiasis (HAT) is a global health priority. nih.gov Pyrimidine-based compounds have shown significant promise in this area.

Activity against Trypanosoma brucei (e.g., human African trypanosomiasis models)

Human African trypanosomiasis, or sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. nih.gov New drugs are urgently needed to combat this disease. mdpi.com A pyrimidineamine pharmacophore was identified as a potent inhibitor of T. brucei S-adenosylmethionine decarboxylase (TbAdoMetDC), an essential enzyme in the parasite's polyamine pathway. nih.gov Several analogs in this series demonstrated low-micromolar activity against both the enzyme and whole parasites, with good selectivity over the human AdoMetDC enzyme. nih.gov The elucidation of the crystal structure of TbAdoMetDC bound to an analog has provided a structural basis for further lead optimization. nih.gov

Additionally, the pyrimidine salvage pathway of the parasite presents another avenue for therapeutic intervention. Halogenated pyrimidines, such as 5-fluorouracil, are recognized by the parasite's high-affinity uracil (B121893) transporter (TbU3) and exhibit trypanocidal activity. researchgate.net Other pyrimidine-related structures, such as podophyllotoxin (B1678966) analogues, have also shown potent activity against T. brucei, believed to be mediated through tubulin depolymerization. nih.gov

Compound/Analog ClassParasite TargetMechanism of ActionReported ActivityReference
Pyrimidineamine seriesTrypanosoma bruceiInhibition of S-adenosylmethionine decarboxylase (TbAdoMetDC)Low-micromolar activity nih.gov
5-FluorouracilTrypanosoma bruceiMetabolic disruption via pyrimidine salvage pathwayTrypanocidal researchgate.net
Podophyllotoxin-NSAID conjugatesTrypanosoma bruceiTubulin depolymerizationLow nanomolar IC₅₀ values nih.gov

Anti-Infective Properties (Non-Human Pathogens)

Analogs of pyrimidine are a significant area of research for the development of new antiviral agents, particularly against the Hepatitis B Virus (HBV). znaturforsch.com Scientists have synthesized numerous N-substituted pyrimidine derivatives and evaluated their ability to inhibit HBV replication. znaturforsch.comnih.gov These evaluations are typically conducted in vitro using specialized cell lines, such as the human hepatoblastoma cell line HepG2 2.2.15, which produces HBV particles. znaturforsch.comnih.gov

One area of focus has been on pyrimidine-based acyclic nucleoside analogues. znaturforsch.com For instance, a series of N-substituted pyrimidine acyclic nucleosides were synthesized and tested, with some compounds showing moderate to high antiviral activity. znaturforsch.com Another approach involves the creation of peptide nucleic acid (PNA) analogues containing pyrimidine bases like thymine, which have also been assessed for anti-HBV properties. nih.govresearchgate.net

Further studies have explored the structure-activity relationships of 2'-deoxy-2'-fluoro-beta-L-arabinofuranosylpyrimidine nucleosides. nih.gov This research was extended to the corresponding purine nucleosides, leading to the identification of adenine (B156593) and hypoxanthine (B114508) derivatives with good in vitro anti-HBV activity and low cellular toxicity. nih.gov

Table 2: In Vitro Anti-HBV Activity of Selected Nucleoside Analogs

Compound Chemical Class EC₅₀ (µM)
Adenine derivative (10) 2-deoxy-2-fluoro-beta-L-arabinofuranosyl purine 1.5
Hypoxanthine derivative (15) 2-deoxy-2-fluoro-beta-L-arabinofuranosyl purine 8.0

Data represents activity against HBV in HepG2 2.2.15 cells. nih.gov

The pyrimidine scaffold is a well-established pharmacophore that exhibits a wide spectrum of biological activities, including general antimicrobial properties against various bacteria and fungi. nih.govias.ac.in The antimicrobial efficacy of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govias.ac.in

Studies have shown that certain bicyclic and tricyclic pyrimidine derivatives possess antibacterial activity. nih.gov For example, in a series derived from 6-amino-2-thioxo-1H-pyrimidine-4-one, specific pyrimido[4,5-d]pyrimidine-4-one and pyrido[2,3-d:6,5-d`]dipyrimidine compounds were active as antibacterials, while one derivative showed antifungal activity. The same study suggested that cyclization at the 5,6-positions of the initial pyrimidine ring could potentially diminish antimicrobial effects.

In another study, a comparison between pyrimidine derivatives substituted with either a 1,3,4-thiadiazole (B1197879) or a 1,2,4-triazole (B32235) ring revealed that the triazole-substituted compounds had superior antibacterial inhibition. Furthermore, pyrone-fused pyrimidine derivatives have been investigated and found to exhibit significant activity against the formation of Candida albicans biofilms, suggesting a potential role in combating drug-resistant fungal infections. The activity of pyrimidine compounds can also be influenced by the presence of other rings; for instance, an indolyl group substituent was noted to contribute to higher activity in one series of compounds.

Table 3: General Antimicrobial Activity of Various Pyrimidine Derivatives

Pyrimidine Derivative Class Target Organism Type Reported Activity
Pyrido[2,3-d:6,5-d`] nih.govnih.govnih.govias.ac.inacs.orgdipyrimidines Bacteria Active as antibacterial agents. nih.gov
5-(5-mercapto-4H-1,2,4-triazol-3-yl)pyrimidin-2(1H)-ones Bacteria (Gram-positive & Gram-negative) Promising antibacterial activity, superior to thiadiazole analogs. ias.ac.in
Pyrido[2,3-d:6,5-d`]dipyrimidines Fungi Compound 3c active as an antifungal agent.
Pyrone-fused pyrimidines Fungi (Candida albicans) Inhibition of biofilm formation.

Agricultural Applications and Pest Control Mechanisms

In the search for novel crop protection agents, nitrogen-containing heterocyclic compounds, structurally related to pyrimidines, have been explored for their insecticidal properties. A series of 2-phenylpyridine (B120327) derivatives featuring N-phenylbenzamide moieties were synthesized and evaluated for their effectiveness against several agricultural pests.

The most significant activity was observed against the oriental armyworm, Mythimna separata. In laboratory bioassays using the leaf-dipping method, several of the synthesized compounds demonstrated high efficacy. At a concentration of 500 mg/L, compounds designated as 5b, 5d, 5g, 5h, and 5k all achieved 100% insecticidal activity against M. separata.

Conversely, these same 2-phenylpyridine derivatives were found to be ineffective against the carmine (B74029) spider mite, Tetranychus cinnabarinus. There is no specific data available from the referenced studies regarding the activity of these particular compounds against the cotton aphid (Aphis medicagini) or the common house mosquito (Culex pipiens pallens). These findings highlight the selective nature of these chemical structures and point to their potential for developing targeted insecticides.

**Table 4: Insecticidal Activity of 2-Phenylpyridine Derivatives Against *Mythimna separata***

Compound Inhibition (%) at 500 mg/L
5b 100%
5d 100%
5g 100%
5h 100%
5k 100%

Data sourced from Molecules (2023).

Phytopathogenic fungi like Pseudoperonospora cubensis, the causal agent of cucurbit downy mildew, and Erysiphe species, which cause powdery mildew, pose significant threats to agricultural production. Chemical control remains a primary strategy for managing these diseases.

The management of P. cubensis is challenging due to its ability to rapidly develop resistance to single-site inhibitor fungicides. Studies have evaluated the effectiveness of various chemical agents against this pathogen. A range of fungicides, including metalaxyl, dimethomorph, cymoxanil, propamocarb (B29037), and fosetyl-Al, have been tested against Czech populations of P. cubensis. In these tests, widespread resistance was observed to metalaxyl, metalaxyl-M, cymoxanil, and dimethomorph, while propamocarb and fosetyl-Al remained largely effective.

Other research has focused on the fungicide azoxystrobin (B1666510), which acts by inhibiting mitochondrial respiration. Azoxystrobin has demonstrated high efficacy in controlling both downy mildew (P. cubensis) and powdery mildew (Erysiphe cichoracearum) on cucumbers. In field trials, azoxystrobin significantly reduced the disease severity of P. cubensis compared to untreated controls. Similarly, essential plant oils and inducer resistance elicitors have been tested for their ability to inhibit sporangial germination of P. cubensis, with chemical fungicides showing the most potent inhibitory effects in vitro.

While these studies provide insight into controlling key plant pathogens, the cited research primarily focuses on fungicides from chemical classes other than pyrimidines, such as strobilurins (azoxystrobin) and phenylamides (metalaxyl). No specific data on the activity of this compound analogs against Erysiphe graminis or Puccinia sorghi was found in the provided search results.

**Table 5: Effectiveness of Various Fungicides Against *Pseudoperonospora cubensis***

Fungicide Active Ingredient Chemical Class Observed Effectiveness
Metalaxyl / Metalaxyl-M Phenylamide Ineffective; high levels of resistance observed in tested populations.
Dimethomorph Cinnamic acid amide Ineffective; nearly all tested isolates showed resistance.
Propamocarb Carbamate Effective at recommended concentrations, though some tolerant strains were noted.
Azoxystrobin Strobilurin High disease reduction (over 90% in some trials) against downy mildew.
Previcure-N (Propamocarb) Carbamate Among the most efficient chemical fungicides in reducing disease severity in greenhouse tests.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and quantity of different atoms. For N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring atoms. In this compound, signals are expected for the pyrimidine (B1678525) ring protons, the N-H proton of the secondary amine, and the methylene (B1212753) (-CH₂-) protons of the trifluoroethyl group. The N-H proton signal can be broad and its chemical shift is often dependent on solvent and concentration. libretexts.org The protons on carbons adjacent to the amine nitrogen typically appear deshielded, in the range of 2.3-3.0 ppm. libretexts.org The methylene protons will be split into a quartet by the three adjacent fluorine atoms. Protons on the pyrimidine ring will show characteristic shifts and couplings. For example, in similar 2-aminopyrimidine (B69317) systems, the H-5 proton often appears as a singlet around 7.6 ppm. semanticscholar.org

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the three unique carbons of the pyrimidine ring and the two carbons of the trifluoroethyl side chain. Carbons attached to the electronegative nitrogen atom appear in the 10-65 ppm range. libretexts.org The carbon of the trifluoromethyl (-CF₃) group is significantly affected by the three attached fluorine atoms, typically appearing as a quartet with a large coupling constant (JC-F) around 280 Hz. rsc.org The adjacent methylene (-CH₂-) carbon also shows coupling to the fluorine atoms, appearing as a quartet with a smaller coupling constant of about 33 Hz. rsc.org The chemical shifts for carbons in aromatic rings generally fall between 125-150 ppm. libretexts.org

¹⁹F NMR Spectroscopy Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org It offers a wide range of chemical shifts, making it excellent for identifying even subtle differences in the fluorine environment. wikipedia.orghuji.ac.il For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to be a triplet, resulting from coupling to the two protons of the adjacent methylene (-CH₂-) group. rsc.org The chemical shift for trifluoromethyl groups attached to a nitrogen-linked carbon typically appears in a characteristic upfield region of the spectrum. rsc.org

NucleusPredicted Chemical Shift (δ, ppm)Splitting PatternAssignment
¹H~8.3Doublet (d)Pyrimidine C4-H, C6-H
¹H~6.6Triplet (t)Pyrimidine C5-H
¹H~4.1Quartet (q)-CH₂-CF₃
¹HVariableBroad Singlet (br s)N-H
¹³C~162Singlet (s)Pyrimidine C2
¹³C~158Singlet (s)Pyrimidine C4, C6
¹³C~110Singlet (s)Pyrimidine C5
¹³C~124 (J ≈ 278 Hz)Quartet (q)-CF₃
¹³C~45 (J ≈ 33 Hz)Quartet (q)-CH₂-
¹⁹F~ -72Triplet (t)-CF₃

Mass Spectrometry (LC-MS, HRMS, ESI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of this compound and quantifying it in complex mixtures, such as during reaction monitoring. rug.nlnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₆H₆F₃N₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have a molecular ion with an odd mass-to-charge (m/z) ratio. libretexts.org

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules like amines. It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. mdpi.com This allows for the clear determination of the molecular weight. Further fragmentation of this ion (MS/MS) can be induced to study the compound's structure. Expected fragmentation pathways would include the cleavage of the C-C and C-N bonds of the trifluoroethyl sidechain, particularly through alpha-cleavage, which produces a resonance-stabilized nitrogen-containing cation. libretexts.org

ParameterValue
Molecular FormulaC₆H₆F₃N₃
Molecular Weight (Nominal)177
Exact Mass177.05412
Predicted [M+H]⁺ (ESI-MS)178.06190

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule when they absorb infrared radiation. It is a rapid and effective method for identifying the presence of specific functional groups. wpmucdn.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: As a secondary amine, it should exhibit a single, moderate absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrimidine ring will have a series of absorption bands in the 1650-1450 cm⁻¹ region, characteristic of aromatic and heteroaromatic ring systems.

C-N Stretch: The stretching vibration for an aromatic amine C-N bond is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-F Stretch: One of the most prominent features would be very strong and intense absorption bands in the 1300-1000 cm⁻¹ region, which are characteristic of C-F bonds in the trifluoromethyl group.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H StretchSecondary Amine (R₂NH)
3100 - 3000C-H StretchAromatic C-H (pyrimidine)
3000 - 2850C-H StretchAliphatic C-H (-CH₂-)
1650 - 1450C=C and C=N StretchPyrimidine Ring
1335 - 1250C-N StretchAromatic Amine
1300 - 1000C-F StretchTrifluoromethyl (-CF₃)

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While a specific crystal structure for this compound is not available in the cited literature, the technique is highly applicable. If a suitable single crystal could be grown, X-ray analysis would reveal:

Molecular Geometry: The planarity of the pyrimidine ring and the precise bond lengths and angles of the entire molecule would be confirmed. nih.gov

Conformation: The analysis would show the torsion angles and the preferred spatial orientation of the trifluoroethyl group relative to the pyrimidine ring.

Intermolecular Interactions: It would detail how the molecules pack in the crystal lattice, highlighting important non-covalent interactions like hydrogen bonds. A key interaction would likely be a hydrogen bond between the N-H proton of the amine and a nitrogen atom of the pyrimidine ring on an adjacent molecule, forming chains or networks that stabilize the crystal structure. researchgate.net

Stereochemistry: For acyclic amines, rapid pyramidal inversion at the nitrogen atom typically prevents the isolation of separate enantiomers at room temperature. libretexts.org X-ray crystallography would capture the solid-state conformation, providing a snapshot of the molecular geometry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The efficient and versatile synthesis of N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is paramount for its widespread investigation and potential application. While the direct synthesis of this specific compound is not extensively documented in publicly available literature, established methods for the synthesis of N-substituted pyrimidin-2-amines can be adapted and optimized.

A common approach for synthesizing 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. wikipedia.org However, the synthesis of N-substituted aminopyrimidines often requires alternative strategies. One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling 2-chloropyrimidine (B141910) with 2,2,2-trifluoroethylamine (B1214592). The optimization of catalysts, ligands, and reaction conditions would be crucial for achieving high yields and purity. mdpi.com

Another approach involves the direct condensation of N-vinyl or N-aryl amides with cyanic acid derivatives, followed by cycloisomerization. organic-chemistry.org Adapting this method to utilize a trifluoroethyl-substituted precursor could provide a novel and efficient route. Furthermore, microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields for these condensation reactions. organic-chemistry.org

Future research should focus on developing scalable, cost-effective, and environmentally friendly synthetic routes. This could involve exploring one-pot reactions and minimizing the use of hazardous reagents and solvents. A comparative analysis of different synthetic strategies would be beneficial to identify the most viable route for large-scale production.

Exploration of New Biological Targets for Therapeutic or Agrochemical Applications

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. gsconlinepress.comnih.govjuniperpublishers.com The introduction of the trifluoroethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. mdpi.com

Therapeutic Applications:

Given the prevalence of the pyrimidine motif in oncology, this compound and its derivatives should be investigated as potential anticancer agents. Key targets could include protein kinases, which are often dysregulated in cancer. For example, various pyrimidine derivatives have shown inhibitory activity against kinases like Polo-like kinase 4 (PLK4) and focal adhesion kinase (FAK). nih.govnih.gov Screening this compound against a panel of cancer-related kinases could reveal novel inhibitory activities.

The compound could also be explored for its potential as a neuroactive agent. Pyrimidine derivatives have been investigated as inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease. nih.gov The lipophilicity imparted by the trifluoroethyl group might enhance blood-brain barrier permeability, a desirable trait for central nervous system drugs. mdpi.com

Agrochemical Applications:

In the agrochemical sector, pyrimidine-based fungicides are of significant importance. nih.gov Many of these fungicides act by inhibiting mitochondrial respiration. acs.org this compound could be screened for its fungicidal activity against a range of plant pathogens. Its unique substitution pattern may lead to a novel mode of action or help overcome existing resistance mechanisms.

Furthermore, pyrimidine derivatives have been investigated as insecticides, targeting receptors in the insect nervous system. nih.gov The potential of this compound as a novel insecticide should be explored, particularly against vectors of diseases like mosquitoes. nih.gov

A systematic screening of this compound against a diverse array of biological targets will be crucial in identifying its most promising applications.

Advanced Computational Modeling for Predictive Design

Computational modeling and in silico screening are invaluable tools in modern drug and pesticide discovery, enabling the prediction of molecular properties and biological activities before undertaking costly and time-consuming synthesis and testing.

For this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, docking simulations could be performed against the active sites of known cancer targets like PLK4 or various fungal enzymes. nih.gov These studies can help prioritize which biological targets to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogs of this compound. By correlating structural modifications with changes in biological activity, these models can guide the design of more potent and selective compounds. Density Functional Theory (DFT) calculations can also be used to study the electronic properties and reactivity of the molecule, providing insights into its stability and potential interactions. nih.gov

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. acs.org This predictive analysis can help in the early identification of potential liabilities and guide the design of molecules with improved pharmacokinetic profiles. nih.gov

Computational MethodApplication for this compoundPotential Insights
Molecular Docking Predicting binding to cancer targets (e.g., kinases) and agrochemical targets (e.g., fungal enzymes).Identification of potential biological targets and binding modes.
QSAR Correlating structural features of analogs with biological activity.Guidance for the design of more potent compounds.
DFT Calculations Analyzing electronic structure and reactivity.Understanding of molecular stability and interaction potential.
ADMET Prediction Forecasting pharmacokinetic and toxicity profiles.Early identification of potential liabilities and design of safer compounds.

Integration of High-Throughput Screening with Structural Modification

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. researchgate.net Integrating HTS with a systematic program of structural modification is a powerful strategy for lead discovery and optimization.

Initially, this compound could be included in HTS campaigns against a wide variety of therapeutic and agrochemical targets. Should any promising "hits" be identified, a library of analogs could be synthesized to explore the Structure-Activity Relationship (SAR).

Structural modifications could include:

Substitution on the pyrimidine ring: Introducing various functional groups at the 4, 5, and 6 positions of the pyrimidine ring to probe for additional interactions with the target.

Modification of the trifluoroethyl group: While the trifluoroethyl group is key, exploring other fluorinated alkyl chains could fine-tune the compound's properties.

Introduction of additional ring systems: Fusing other heterocyclic rings to the pyrimidine core to create more complex and rigid structures. acs.org

The data generated from HTS of these analog libraries would feed back into the computational models, creating a virtuous cycle of design, synthesis, testing, and prediction that can accelerate the discovery of a lead compound.

Investigation of Fluorine's Metabolic Blocking Properties in Novel Analogs

The introduction of fluorine into drug candidates is a well-established strategy to block metabolic "soft spots," thereby increasing the metabolic stability and half-life of the molecule. tandfonline.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.govannualreviews.org

The 2,2,2-trifluoroethyl group in this compound is expected to be metabolically stable. mdpi.com However, the metabolism of the rest of the molecule, particularly the pyrimidine ring, should be investigated. In vitro metabolic studies using liver microsomes or hepatocytes can identify the primary sites of metabolism.

If metabolic liabilities are identified, novel analogs can be designed where fluorine atoms are strategically placed to block these sites. For example, if a specific position on the pyrimidine ring is found to be susceptible to hydroxylation, the introduction of a fluorine atom at that position could prevent this metabolic pathway. hyphadiscovery.com

It is also important to consider the potential for the formation of toxic metabolites. For instance, the metabolism of some fluoro-containing compounds can lead to the formation of fluoroacetic acid, a known toxin. nih.gov While the trifluoroethyl group is generally considered stable, it is crucial to experimentally verify that it does not undergo metabolic defluorination to a significant extent. The metabolism of related compounds like 2,2,2-trifluoroethyl vinyl ether has been studied, and the primary metabolites were trifluoroethanol and trifluoroacetic acid, with toxicity varying between species depending on the metabolic ratio. nih.gov

A thorough investigation of the metabolic fate of this compound and its analogs is essential to ensure their safety and efficacy as potential therapeutic or agrochemical agents.

Q & A

Basic: What are the optimal synthetic routes for N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, and how can reaction conditions be standardized for reproducibility?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization strategies. A common approach includes:

  • Step 1: Formation of the pyrimidine core via cyclization of precursors like thioureas or amidines under acidic or basic conditions .
  • Step 2: Introduction of the trifluoroethyl group via alkylation using 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .
    Key parameters for standardization:
  • Temperature control (60–80°C for alkylation).
  • Solvent selection (DMF or acetonitrile for polar intermediates).
  • Monitoring by TLC or HPLC to track reaction progress .

Advanced: How can researchers resolve contradictions in reaction yields when introducing electron-withdrawing substituents to the pyrimidine ring?

Answer:
Yield discrepancies often arise from steric hindrance or electronic effects altering reactivity. Methodological adjustments include:

  • Catalyst screening: Transition metals (e.g., Pd/C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Microwave-assisted synthesis: Accelerates reactions with electron-deficient substrates, reducing side products .
  • Computational modeling: DFT calculations predict regioselectivity and optimize substituent placement .
    Case study: Trifluoromethyl groups reduce basicity of adjacent amines, necessitating higher temperatures (100–120°C) for efficient coupling .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.6 ppm (pyrimidine protons) and δ 3.8–4.2 ppm (trifluoroethyl -CH₂-) confirm connectivity .
    • ¹⁹F NMR: Single peak near δ -70 ppm (CF₃ group) .
  • X-ray crystallography: Resolves bond angles and torsional strain in the trifluoroethyl moiety .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.08) .

Advanced: How does the trifluoroethyl group influence binding interactions in biological targets, and how can this be systematically studied?

Answer:
The CF₃ group enhances:

  • Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Electrostatic interactions: Fluorine’s electronegativity stabilizes hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets) .
    Methodology:
  • Docking simulations: Molecular dynamics (MD) with programs like AutoDock Vina predict binding poses .
  • Isothermal titration calorimetry (ITC): Quantifies enthalpy/entropy changes upon ligand-receptor binding .
  • SAR studies: Compare analogs with -CH₂CH₃ vs. -CF₂CF₃ to isolate fluorine-specific effects .

Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?

Answer:

  • Enzyme inhibition assays:
    • Kinase activity measured via ADP-Glo™ assay (IC₅₀ determination) .
    • Fluorescence-based assays (e.g., tryptophan quenching for binding affinity) .
  • Cytotoxicity screening: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or HeLa) .
  • Metabolic stability: Microsomal incubation (human liver microsomes) with LC-MS analysis of parent compound degradation .

Advanced: How can researchers address challenges in purifying this compound due to its high lipophilicity?

Answer:

  • Fluorous-phase purification: Use perfluorinated solvents (e.g., FC-72) to isolate the compound via liquid-liquid extraction .
  • Reverse-phase HPLC: C18 columns with acetonitrile/water gradients (0.1% TFA modifier) improve resolution .
  • Crystallization additives: Co-solvents like dioxane or tert-butanol reduce oiling-out .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Light sensitivity: Degrades via photolysis; store in amber vials at -20°C .
  • Hydrolytic stability: Susceptible to hydrolysis at pH > 8; buffer solutions (pH 6–7) recommended for aqueous studies .
  • Long-term stability: TGA analysis shows decomposition onset at 180°C; room-temperature storage under nitrogen is acceptable for ≤6 months .

Advanced: How can contradictory data on metabolic pathways (e.g., CYP450 vs. esterase-mediated degradation) be reconciled?

Answer:

  • Isotope labeling: Use ¹⁴C-labeled compound to track metabolite formation in hepatocytes .
  • Enzyme inhibition panels: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) or esterase inhibitors (e.g., BNPP) to identify dominant pathways .
  • Species-specific differences: Compare human vs. rat liver microsomes to validate translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.